

Discovery and history of 2-Bromo-N-methylaniline

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Compound of Interest

Compound Name: 2-Bromo-N-methylaniline

Cat. No.: B1330608

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An In-Depth Technical Guide to **2-Bromo-N-methylaniline**: Synthesis, Properties, and Applications

Introduction

2-Bromo-N-methylaniline (CAS No. 6832-87-7) is a substituted aromatic amine that has emerged as a valuable and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural arrangement, featuring a bromine atom positioned ortho to an N-methylamino group on a benzene ring, imparts a specific reactivity profile that is highly sought after for the construction of complex molecular architectures. The interplay between the electron-donating N-methylamino group and the inductively withdrawing, yet synthetically versatile, bromine atom allows for a range of chemical transformations. This guide provides a comprehensive overview of **2-Bromo-N-methylaniline**, from its fundamental physicochemical properties and historical synthetic context to its modern applications, particularly in the realm of drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is foundational for its effective and safe use in a research and development setting. **2-Bromo-N-methylaniline** is a combustible liquid with specific characteristics that dictate its handling and storage.

Property	Value	Source
CAS Number	6832-87-7	[1][2]
Molecular Formula	C ₇ H ₈ BrN	[2][3]
Molecular Weight	186.05 g/mol	[2]
Boiling Point	107-109 °C at 12 mmHg	[1]
Density	1.589 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.6070	[1]
Flash Point	103 °C (217.4 °F) - closed cup	[1]
Purity	Typically ≥95%	[1][3]

Safety and Handling: **2-Bromo-N-methylaniline** is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][4] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[4][5] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4][6]

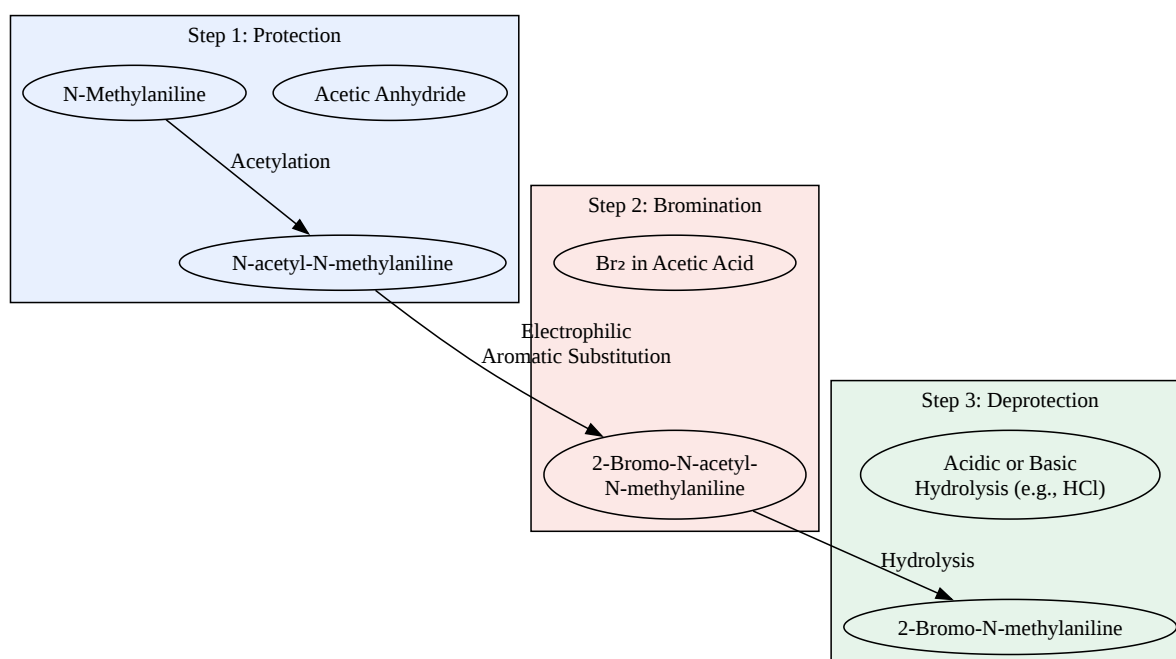
The Evolution of Synthesis: From Classical Protection to Modern Reductions

While a singular "discovery" paper for **2-Bromo-N-methylaniline** is not prominent in historical literature, its preparation falls within the broader development of synthetic methodologies for halogenated anilines. The primary challenge in synthesizing ortho-bromo anilines is controlling the regioselectivity of the bromination reaction, as the activating amino group directs electrophiles to both the ortho and para positions.

Classical Synthetic Approach: Protection-Bromination-Deprotection

Historically, the most reliable method to achieve selective ortho-bromination of an aniline derivative involved a protection strategy. The amino group is temporarily converted into a less activating and more sterically hindering group (like an amide), which favors bromination at the

desired position. A plausible classical synthesis for **2-Bromo-N-methylaniline** would proceed from N-methylaniline.



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Caption: Modern synthesis via reduction of an amide precursor.

Causality in Experimental Choices: The choice of a potent reducing agent like lithium aluminum hydride (LiAlH_4) or a borane complex is critical. These reagents are specifically capable of reducing the amide carbonyl group completely to a methylene group (CH_2) without affecting the

aromatic bromine atom, which is robust under these conditions. This selectivity makes the route highly effective.

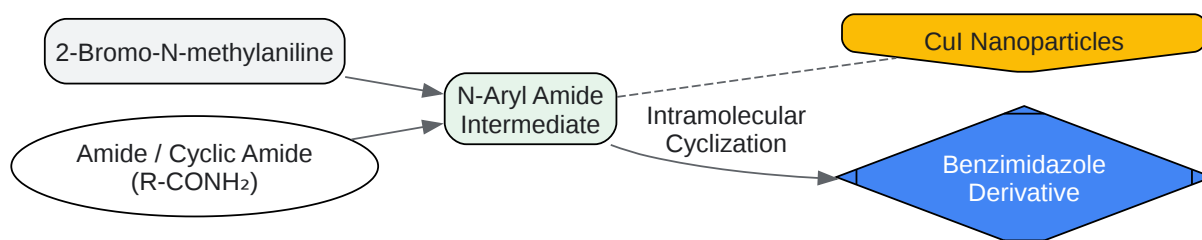
Applications in Research and Drug Development

The synthetic utility of **2-Bromo-N-methylaniline** is primarily derived from its two reactive sites: the secondary amine and the aryl bromide. This dual functionality makes it a powerful building block for constructing more complex molecules.

Synthesis of Benzimidazole Derivatives

A significant application is in the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many pharmacologically active compounds. **2-Bromo-N-methylaniline** can participate in one-pot N-arylation reactions with amides or cyclic amides, often catalyzed by copper iodide nanoparticles, to form these important structures.

[1][7]Reaction Scheme: N-Arylation



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Caption: Role in copper-catalyzed synthesis of benzimidazoles.

Precursor to Radical-Trapping Agents

Researchers have also utilized **2-Bromo-N-methylaniline** in the synthesis of novel alkyltelluro-substituted aromatic amines. These resulting organotellurium compounds have demonstrated potential as radical-trapping agents, which is a property of interest in studying oxidative stress and developing antioxidants. The bromine atom serves as a handle for introducing the tellurium moiety via cross-coupling reactions.

Conclusion

2-Bromo-N-methylaniline stands as a testament to the enabling power of well-designed chemical intermediates. While its specific origins are embedded in the broader history of aniline chemistry, its modern relevance is clear and pronounced. The evolution of its synthesis from classical multi-step procedures to more streamlined reductive methods highlights the progress in synthetic organic chemistry. For researchers and drug development professionals, **2-Bromo-N-methylaniline** offers a reliable and versatile platform for accessing complex molecular targets, particularly heterocyclic systems like benzimidazoles, ensuring its continued importance in the laboratory and beyond.

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